molecular formula C11H20O2 B8226852 ethyl 4-ethylcyclohexanecarboxylate CAS No. 6833-46-1

ethyl 4-ethylcyclohexanecarboxylate

Cat. No.: B8226852
CAS No.: 6833-46-1
M. Wt: 184.27 g/mol
InChI Key: RLVLCBPZRSBHFM-UHFFFAOYSA-N
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Description

Ethyl 4-ethylcyclohexanecarboxylate is a cyclohexane derivative featuring an ethyl ester group at the 1-position and a second ethyl substituent at the 4-position of the cyclohexane ring. This compound is structurally characterized by its saturated six-membered ring, which adopts a chair or half-chair conformation depending on steric and electronic factors. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of liquid crystals, pharmaceuticals, and agrochemicals. The ethyl ester group enhances solubility in organic solvents, while the ethyl substituent at the 4-position introduces steric bulk, influencing reactivity and molecular interactions .

Properties

IUPAC Name

ethyl 4-ethylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVLCBPZRSBHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606819
Record name Ethyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-46-1
Record name Ethyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 4-ethylcyclohexanecarboxylate can be synthesized through the esterification of 4-ethylcyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of ethyl 4-ethylcyclohexane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: ethyl 4-ethylcyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

The following analysis compares ethyl 4-ethylcyclohexanecarboxylate with structurally related cyclohexane derivatives, focusing on molecular properties, synthesis, reactivity, and applications.

Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound C₁₁H₁₈O₂ 182.26 Ethyl (C1), ethyl (C4) Saturated ring, moderate polarity
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate C₁₅H₁₉FO₂ 250.31 Ethyl (C4), fluorophenyl (ester) Enhanced polarity due to fluorine
trans-4'-Cyano[1,1'-biphenyl]-4-yl 4-ethylcyclohexanecarboxylate C₂₂H₂₃NO₂ 333.43 Biphenyl, cyano, ethyl (C4) Extended conjugation, high rigidity
Ethyl 4-oxocyclohexanecarboxylate C₉H₁₄O₃ 170.21 Ethyl (C1), oxo (C4) Reactive ketone group
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate C₂₂H₁₈ClFO₃ 400.83 Chlorophenyl, fluorophenyl, oxo, unsaturated ring Conformational flexibility, synthon utility

Key Observations :

  • Polarity : The fluorophenyl derivative (C₁₅H₁₉FO₂) exhibits higher polarity due to the electronegative fluorine atom, enhancing solubility in polar aprotic solvents .
  • Conformation : Unsaturated analogs (e.g., cyclohex-3-ene derivatives) adopt half-chair or envelope conformations, while saturated derivatives (e.g., this compound) favor chair conformations .
  • Steric Effects: The biphenyl substituent in trans-4'-cyano derivatives introduces steric hindrance, reducing rotational freedom and increasing thermal stability .

Biological Activity

Ethyl 4-ethylcyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.

  • IUPAC Name : this compound
  • Molecular Formula : C12H22O2
  • Molecular Weight : 198.31 g/mol
  • CAS Number : Not specifically listed in the search results, but related compounds are referenced.

Synthesis

The synthesis of this compound typically involves the esterification of cyclohexanecarboxylic acid derivatives. Common methods include:

  • Esterification : Reacting cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.
  • Transesterification : Using ethyl esters in reactions with cyclohexanecarboxylic acid derivatives.

Pharmacological Potential

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

  • Anti-inflammatory Activity : Preliminary studies suggest that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Neurotransmitter Modulation : Similar compounds have shown potential in influencing neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

  • A study on piperazino-enaminones demonstrated that modifications to cyclohexane derivatives could significantly suppress cytokine release in macrophages stimulated by lipopolysaccharides . This suggests that structural variations can enhance anti-inflammatory properties.
  • Another investigation into the structure-activity relationship (SAR) of cyclohexane derivatives revealed that specific substitutions on the cyclohexane ring could either enhance or diminish biological activity, emphasizing the importance of chemical structure in determining pharmacological effects .

Comparative Analysis

To better understand this compound's position within its chemical class, a comparative analysis with related compounds is presented below:

Compound NameStructure TypeUnique Features
Ethyl 4-methylcyclohexanecarboxylateEsterExhibits significant anti-inflammatory properties
Ethyl 4-oxocyclohexanecarboxylateKetoneShows neuroprotective effects
Ethyl 4-amino-cyclohexanecarboxylateAmino Acid DerivativePotential applications in treating neurotransmitter imbalances

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